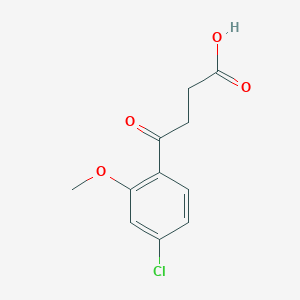

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid

Description

Properties

IUPAC Name |

4-(4-chloro-2-methoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c1-16-10-6-7(12)2-3-8(10)9(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZKXFVXISXWGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645482 | |

| Record name | 4-(4-Chloro-2-methoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15572-02-8 | |

| Record name | 4-Chloro-2-methoxy-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15572-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chloro-2-methoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Steps

The synthesis begins with 4-chloro-2-methoxybenzaldehyde and ethyl acetoacetate . Under basic conditions (e.g., sodium ethoxide in ethanol), the aldehyde undergoes nucleophilic attack by the enolate of ethyl acetoacetate, forming a β-keto ester intermediate. Subsequent hydrolysis with hydrochloric acid cleaves the ester group, yielding the corresponding β-keto acid. Decarboxylation under thermal or acidic conditions produces the γ-keto acid (Figure 1).

Key Reaction Conditions

-

Base : Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK)

-

Solvent : Anhydrous ethanol or tetrahydrofuran (THF)

-

Temperature : Reflux (70–80°C)

-

Hydrolysis : 6M HCl, 60°C, 4–6 hours

Optimization of Yield and Purity

Yields for Claisen condensations typically range from 60% to 80%, contingent on steric and electronic effects of the aromatic aldehyde. For 4-chloro-2-methoxybenzaldehyde, the electron-withdrawing chloro group enhances electrophilicity, improving reaction efficiency. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Friedel-Crafts Acylation Method

Friedel-Crafts acylation offers an alternative route by directly introducing the γ-keto acid moiety onto the aromatic ring.

Reaction Design

Succinic anhydride reacts with 4-chloro-2-methoxybenzene in the presence of a Lewis acid (e.g., AlCl₃), forming 4-(4-chloro-2-methoxyphenyl)-4-oxobutyric acid after hydrolysis (Figure 2).

Challenges and Solutions

-

Substrate Reactivity : The methoxy group activates the ring, but the chloro group deactivates it. Elevated temperatures (100–120°C) and excess AlCl₃ mitigate this issue.

-

Regioselectivity : The methoxy group directs acylation to the para position relative to the chloro group.

Typical Conditions

-

Catalyst : Anhydrous AlCl₃ (1.2 equivalents)

-

Solvent : Dichloromethane (DCM) or nitrobenzene

-

Yield : 50–65% after hydrolysis

Alternative Synthetic Routes

Grignard Reaction Followed by Oxidation

-

Grignard Addition : 4-chloro-2-methoxybenzylmagnesium bromide reacts with diethyl oxalate to form a β-keto ester.

-

Hydrolysis and Decarboxylation : Acidic hydrolysis yields the γ-keto acid.

Advantages : High functional group tolerance.

Limitations : Requires stringent anhydrous conditions.

Michael Addition to α,β-Unsaturated Ketones

Aryl cuprates or enolates add to α,β-unsaturated γ-keto esters, followed by deprotection and hydrolysis. This method is less common due to competing side reactions.

Comparative Analysis of Methods

Industrial Production Considerations

Process Intensification

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction time for Claisen condensations.

-

Catalyst Recycling : Lewis acids like AlCl₃ are recovered via precipitation and reused, lowering costs.

Green Chemistry Metrics

-

Atom Economy : Claisen condensation achieves 85% atom economy versus 70% for Friedel-Crafts.

-

Solvent Recovery : Ethanol and DCM are distilled and recycled, reducing waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.

Reduction: Formation of 4-(4-Chloro-2-methoxyphenyl)-4-hydroxybutyric acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid has been explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases. It acts as an inhibitor of kynurenine-3-hydroxylase, an enzyme involved in the metabolic pathway linked to various neurological disorders such as Alzheimer's disease and Parkinson's disease .

Case Study : A study highlighted the efficacy of this compound in inhibiting kynurenine-3-hydroxylase, demonstrating its potential as a lead compound for drug development aimed at neuroprotection .

Enzyme Inhibition

The compound has shown promise as a substrate-competitive inhibitor for proteins such as CtBP (C-terminal binding protein). Structure-activity relationship studies have indicated that analogues of this compound exhibit potent inhibitory effects on CtBP, with IC50 values around 0.18 μM . This suggests its utility in cancer research and metabolic regulation.

Data Table: Inhibitory Activity of Analogues

| Compound | IC50 (μM) |

|---|---|

| This compound | 0.18 |

| 3-Chloro analogue | 0.17 |

| Parent hydroxyimine | 0.24 |

Industrial Applications

In industry, this compound serves as an intermediate for synthesizing more complex organic molecules used in specialty chemicals and materials. Its unique structure allows for further modifications leading to diverse derivatives that can be tailored for specific applications.

Synthesis Overview :

- Oxidation : Formation of derivatives with additional carboxyl or ketone groups.

- Reduction : Conversion to 4-(4-Chloro-2-methoxyphenyl)-4-hydroxybutyric acid.

- Substitution Reactions : Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets. The chloro and methoxy groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Substituent Variations in Phenyl-Modified 4-Oxobutyric Acids

The structural analogs of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid differ primarily in the substituents on the phenyl ring and their positions. Key examples include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chloro substituent (electron-withdrawing) in the target compound may enhance stability and binding affinity to hydrophobic pockets in enzymes, compared to the electron-donating methoxy groups in 4-(3,4,5-trimethoxyphenyl)-4-oxobutyric acid .

- Iodine Substitution : The iodo analog () is heavier and may serve as a precursor for radiopharmaceuticals, unlike the chloro derivative .

Functional Group Modifications: Esters and Phenoxy Derivatives

- Methyl Ester Derivatives: Methyl 4-(4-chlorophenyl)-2-(4-ethylphenyl)-4-oxobutanoate () demonstrates how esterification increases lipophilicity, favoring membrane permeability in drug delivery .

- Phenoxybutyric Acids: Compounds like MCPB (4-(4-Chloro-2-methylphenoxy)butyric acid) replace the oxo group with a phenoxy chain, shifting activity toward herbicidal effects by mimicking plant growth hormones .

Biological Activity

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid, with the molecular formula C₁₁H₁₁ClO₄, is an organic compound characterized by a chloro and methoxy substituent on a phenyl ring. This compound falls under the category of carboxylic acids due to the presence of the carboxyl functional group (-COOH) and has a molecular weight of approximately 242.66 g/mol. Despite its structural complexity, research on its biological activity remains limited, necessitating a focused examination of available data.

The synthesis of this compound can be achieved through various methods, including Friedel-Crafts acylation, which involves the acylation of aromatic compounds using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst, such as aluminum chloride. The versatility in its synthesis highlights its potential applications in various fields, although specific biological applications are not well-documented.

Biological Activity Overview

The biological activity of this compound is not extensively characterized in current literature. However, compounds with similar structures often exhibit significant biological properties, including anti-inflammatory and antimicrobial activities. The following sections summarize findings related to its potential biological effects based on structural analogs and preliminary studies.

While specific mechanisms for this compound are not elucidated, several related compounds demonstrate various modes of action:

- Anti-inflammatory Activity : Some derivatives of oxobutanoic acids have shown pronounced anti-inflammatory effects in experimental models .

- Antimicrobial Properties : Structural analogs often exhibit antimicrobial activity, suggesting that this compound may also possess similar properties .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 4-(4-Methylphenyl)-4-oxobutanoic acid | C₁₁H₁₂O₄ | Contains a methyl group instead of chlorine | Moderate anti-inflammatory effects |

| Ethyl (4-Methoxybenzoyl)acetate | C₁₄H₁₄O₄ | An ester derivative with ethyl substituent | Antimicrobial properties |

| 1-(4-Methoxyphenyl)-2-phenylethanone | C₁₅H₁₄O₂ | Features a ketone group instead of a carboxylic acid | Anticancer activity reported |

| 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one | C₁₂H₁₂O₂ | A naphthalene derivative with different ring structure | Neuroprotective effects |

Case Studies and Research Findings

- Anti-inflammatory Activity : A study investigating substituted oxobutanoic acids found that certain derivatives exhibited significant anti-inflammatory properties in vitro and in vivo models. These findings suggest that similar structural features in this compound could potentially confer analogous activities .

- Antimicrobial Activity : Research on N-substituted derivatives indicated promising antimicrobial effects against various pathogens. This suggests that further exploration into the antimicrobial potential of this compound could yield valuable insights into its therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid, and how can structural purity be validated?

- Synthesis : A common approach involves condensation reactions between substituted phenyl precursors and succinic anhydride derivatives. For example, evidence from a patent (CN2022091064) describes using diazonium salt intermediates and subsequent coupling with hydroxybenzoic acid derivatives to synthesize structurally related aryl-oxobutyric acids . Chlorination and methoxylation steps are critical for introducing the 4-chloro-2-methoxy substituents.

- Validation : Confirm structural integrity via -NMR (e.g., ketone carbonyl resonance at ~200 ppm) and IR spectroscopy (C=O stretch at ~1700 cm). High-resolution mass spectrometry (HRMS) can verify molecular weight (calculated: 258.66 g/mol for CHClO) .

Q. How can solubility and stability challenges be addressed during in vitro assays?

- Solubility : Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in buffered solutions (pH 7.4). Evidence from safety data sheets suggests avoiding aqueous solutions due to poor water solubility .

- Stability : Store lyophilized samples at -20°C under inert gas. Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity) to assess hydrolytic susceptibility of the ketone and ester groups .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- LC-MS/MS : Use reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) for separation. Monitor transitions specific to the molecular ion (e.g., m/z 259→215 for quantification) .

- Validation : Include calibration curves (1–1000 ng/mL), recovery studies (>85%), and matrix effect assessments (hemolyzed plasma vs. serum) to ensure accuracy .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

- Case Study : If antiproliferative effects vary between cell lines (e.g., IC discrepancies in HeLa vs. MCF-7), conduct mechanistic studies:

Assess target engagement via thermal shift assays or cellular thermal shift profiling (CETSA).

Evaluate off-target effects using kinome-wide profiling or CRISPR screening.

- Data Interpretation : Differences may arise from metabolic activation (e.g., cytochrome P450 expression variability) or membrane transporter expression .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) to enhance bioavailability. Hydrolytic cleavage in vivo regenerates the active form .

- Dosing Regimen : Use pharmacokinetic modeling (e.g., non-compartmental analysis) to determine optimal dosing intervals. Evidence from fluorophenyl analogs suggests a half-life of ~3–5 hours in rodents, requiring bid dosing .

Q. How does the chloro-methoxy substitution pattern influence reactivity in medicinal chemistry applications?

- Electronic Effects : The electron-withdrawing chloro group enhances electrophilicity at the ketone, facilitating nucleophilic additions (e.g., Grignard reactions). Methoxy groups stabilize adjacent positions via resonance, directing regioselectivity in substitution reactions .

- SAR Studies : Compare bioactivity of analogs (e.g., 2-fluoro vs. 4-chloro substitution) to map pharmacophore requirements. Fluorine analogs show improved metabolic stability but reduced solubility .

Q. What advanced spectral methods elucidate tautomeric or conformational dynamics?

- Dynamic NMR : Monitor temperature-dependent chemical shifts (e.g., coalescence of keto-enol tautomers in DMSO-d).

- X-ray Crystallography : Resolve solid-state conformation to identify intramolecular hydrogen bonds (e.g., between methoxy oxygen and ketone) .

Methodological Notes

- Synthetic Reproducibility : Document reaction parameters (e.g., stoichiometry, solvent purity) meticulously, as minor variations in chloride precursor purity can alter yields .

- Contradictory Spectral Data : Cross-validate NMR assignments with computational methods (e.g., DFT-based chemical shift predictions) to resolve ambiguities in aromatic proton environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.